Prop-1-en-1,2-dimethyl-1-ol

Overview

Description

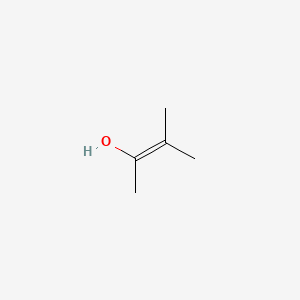

Prop-1-en-1,2-dimethyl-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is a type of enol, which is a compound containing a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. The structure of this compound includes a double bond between the first and second carbon atoms, with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-1,2-dimethyl-1-ol can be synthesized through various methods. One common method involves the preparation of enols in the gas phase. This process includes the ionization of precursors such as (E)- and (Z)-2-buten-2-ol, 2-methyl-1-propen-1-ol, and 3-methyl-2-buten-2-ol . The reaction conditions typically involve high temperatures and the use of ionization energies to facilitate the formation of the enol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure the purity and yield of the compound. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency and reduce the energy requirements.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-1,2-dimethyl-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

Reduction: The double bond can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like hydrogen halides (HX) or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Applications in Fragrance Formulation

One of the primary uses of Prop-1-en-1,2-dimethyl-1-ol is in the fragrance industry. It is employed as a fragrance material due to its pleasant olfactory properties.

Fragrance Characteristics:

- Complexity : The compound exhibits a complex scent profile that can enhance the overall fragrance of personal care products such as perfumes, colognes, soaps, and air fresheners .

- Compatibility : It can be blended with other aromatic compounds to create unique fragrances that appeal to consumers .

Case Study: Fragrance Composition

A study highlighted the incorporation of this compound in various fragrance formulations. The compound was noted for:

- Enhancing floral notes.

- Providing a fresh character that complements woody undertones.

Applications in Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations:

Common Reactions:

- Esterification : It can react with acids to form esters, which are widely used in flavorings and fragrances.

- Hydroformylation : The compound can undergo hydroformylation to produce aldehydes that serve as precursors for further synthetic pathways.

Environmental Applications

Recent studies have explored the atmospheric oxidation of this compound and its implications for environmental chemistry:

Kinetic Studies : Research has indicated that the compound reacts with hydroxyl radicals in the atmosphere, contributing to its degradation and influencing air quality . Understanding these kinetics is crucial for modeling environmental impacts.

Mechanism of Action

The mechanism of action of Prop-1-en-1,2-dimethyl-1-ol involves its interaction with molecular targets and pathways. As an enol, it can participate in keto-enol tautomerism, where it interconverts between its enol and keto forms. This tautomerism can influence its reactivity and interactions with other molecules . The hydroxyl group can form hydrogen bonds, affecting its solubility and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1-propen-1-ol

- 3-methyl-2-buten-2-ol

- 2-buten-2-ol

Uniqueness

Prop-1-en-1,2-dimethyl-1-ol is unique due to its specific structure, which includes a double bond and two methyl groups attached to the same carbon atom. This structure imparts distinct chemical properties and reactivity compared to other similar enols .

Biological Activity

Prop-1-en-1,2-dimethyl-1-ol, also known as 2-methyl-3-penten-2-ol, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C5H10O

- Molecular Weight : Approximately 86.13 g/mol

- Structure : The compound features a double bond and an alcohol functional group, contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

- A study on bioactive compounds from microbial sources highlighted their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These compounds demonstrated efficacy against various pathogens and cancer cell lines .

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. In vitro studies using prostate cancer cell lines (PC3) indicated that similar compounds could inhibit cell proliferation effectively:

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| This compound | TBD | PC3 | Anticancer activity |

| Cisplatin | 5 | PC3 | Standard reference |

Note: IC50 values for this compound are yet to be established in specific studies.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of various bioactive compounds, researchers evaluated the effects of different concentrations of this compound on PC3 cells. The methodology involved treating the cells with varying concentrations of the compound and assessing cell viability using the MTT assay. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of extracts containing this compound against several bacterial strains. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activities associated with this compound:

- Antimicrobial Efficacy : Compounds structurally related to this compound have shown antibacterial and antifungal activities in various studies .

- Pharmacological Potential : The compound's unique structure allows it to interact with biological membranes, enhancing its potential as an antimicrobial and anticancer agent .

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are needed to fully understand its safety profile and potential side effects .

Properties

IUPAC Name |

3-methylbut-2-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAZNULYLRVMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188028 | |

| Record name | Prop-1-en-1,2-dimethyl-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34454-78-9 | |

| Record name | Prop-1-en-1,2-dimethyl-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034454789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-1-en-1,2-dimethyl-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.